2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid

Description

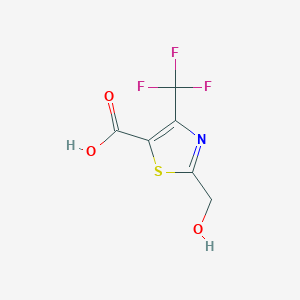

2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a hydroxymethyl (-CH2OH) group at position 2 and a trifluoromethyl (-CF3) group at position 4 of the thiazole ring.

Properties

Molecular Formula |

C6H4F3NO3S |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h11H,1H2,(H,12,13) |

InChI Key |

YLXKGGLBFBCMRD-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=C(S1)C(=O)O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with hydroxymethyl and trifluoromethyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:

Starting Materials: Thiazole derivatives, hydroxymethylating agents, and trifluoromethylating agents.

Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Utilizing large reactors and continuous flow systems.

Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield carboxylic acids or aldehydes.

Reduction: May produce alcohols or other reduced derivatives.

Substitution: Can result in the formation of new thiazole derivatives with different substituents.

Scientific Research Applications

2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibiting or activating enzymatic activity.

Interact with Receptors: Modulating receptor-mediated signaling pathways.

Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural and functional differences between the target compound and key analogs:

Key Observations:

- Acidity : The electron-withdrawing -CF3 group at position 4 increases the acidity of the carboxylic acid (pKa ~2–3), similar to analogs like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid .

- Thermal Stability : High melting points (>190°C) are common in trifluoromethyl-substituted thiazoles, suggesting robust thermal stability .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not reported | 1.2 | ~10–20 (aqueous) |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid | >200 | 3.5 | <1 (DMSO) |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | >190 | 1.8 | ~5–10 (aqueous) |

Biological Activity

2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydroxymethyl group and a trifluoromethyl group, which are critical for its biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Colorectal Cancer Cells : A study evaluated several thiazole derivatives, including those similar to this compound, against HCT116 colon cancer cells. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, with IC50 values demonstrating significant potency (e.g., IC50 = 5.11 μM for a related compound) .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the activation of the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis. For instance, compounds that activate p53 showed increased transcriptional activity and enhanced DNA-binding capacity, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural features. Key findings from SAR studies include:

- Substitution Effects : The introduction of different substituents at various positions on the thiazole ring can dramatically alter potency. For example, modifications at the hydroxymethyl position can lead to variations in antiproliferative activity.

- Fluorine Substitution : The trifluoromethyl group is associated with increased potency against specific cancer types, highlighting its role as a critical pharmacophore .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| This compound derivative 1 | 5.11 | HCT116 (p53 +/+) | p53 activation |

| This compound derivative 2 | 32.50 | HCT116 (p53 -/-) | p53-independent |

Q & A

Q. What are the established synthetic routes for 2-(hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of thioamide precursors followed by hydrolysis. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed under alkaline conditions (e.g., NaOH in ethanol/water at 85°C for 1.5 hours) to yield the carboxylic acid derivative . Key optimization parameters include:

- Temperature control : Elevated temperatures (≥80°C) improve reaction rates but may increase side products.

- pH adjustment : Acidification to pH 1 post-hydrolysis ensures precipitation of the product .

- Purification : Crystallization from ethyl acetate or chromatography (silica gel, eluent: hexane/ethyl acetate) enhances purity .

Q. How can the structure of this compound be unequivocally characterized?

Methodological Answer: A multi-technique approach is recommended:

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. How can computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites .

- ADMET prediction : Tools like SwissADME assess permeability (e.g., blood-brain barrier penetration) and hepatotoxicity risks .

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Reproducibility checks : Verify solvent (DMSO-d₆ vs. CDCl₃) and concentration effects on NMR shifts .

- X-ray validation : Compare experimental crystallographic data (e.g., CCDC deposition 2245895) with computational models .

- Collaborative analysis : Cross-validate LC-MS/MS data with independent labs to confirm fragmentation patterns .

Q. What strategies optimize catalytic efficiency in enantioselective syntheses?

Methodological Answer:

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.